1-(2-chlorophenyl)-N-[(2-methylphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(2-chlorophenyl)-N-[(2-methylphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, an oxadiazole ring, and a sulfonyl azepane moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-N-[(2-methylphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine and oxadiazole intermediates, followed by their coupling with a phenyl sulfonyl azepane derivative. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental safety. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
1-(2-chlorophenyl)-N-[(2-methylphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxadiazole ring to its corresponding amine derivative.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-chlorophenyl)-N-[(2-methylphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-[(2-methylphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. It may also interact with cell membrane receptors, triggering specific signaling pathways that lead to its biological effects .
Comparison with Similar Compounds
1-(2-chlorophenyl)-N-[(2-methylphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities, but differ in their additional functional groups and overall structure.
Oxadiazole derivatives: Compounds containing the oxadiazole ring are known for their diverse biological activities, including antimicrobial and anti-inflammatory effects.
Sulfonyl azepane derivatives: These compounds have the sulfonyl azepane moiety and are used in various industrial applications, such as the development of new materials.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[(2-methylphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O/c1-15-6-2-3-7-17(15)14-25-22(29)20-21(16-10-12-24-13-11-16)28(27-26-20)19-9-5-4-8-18(19)23/h2-13H,14H2,1H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHLLRYBRKLDIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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